N'-(Naphthalen-1-ylmethylene)picolinohydrazide
Description
N'-(Naphthalen-1-ylmethylene)picolinohydrazide is a hydrazone derivative synthesized via the condensation of picolinohydrazide with naphthalene-1-carbaldehyde. Key properties include:
- Molecular formula: C₁₇H₁₃N₃O
- Functional groups: Pyridine, hydrazone, and naphthalene.
Properties
CAS No. |
305339-19-9 |
|---|---|
Molecular Formula |
C17H13N3O |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
N-[(E)-naphthalen-1-ylmethylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H13N3O/c21-17(16-10-3-4-11-18-16)20-19-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-12H,(H,20,21)/b19-12+ |
InChI Key |
JTTRSDMAXWJAPE-XDHOZWIPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=CC=CC=N3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N’-(Naphthalen-1-ylmethylene)picolinohydrazide can be synthesized through a condensation reaction between naphthalen-1-carbaldehyde and picolinohydrazide. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated through filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for N’-(Naphthalen-1-ylmethylene)picolinohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: N’-(Naphthalen-1-ylmethylene)picolinohydraz
Biological Activity
N'-(Naphthalen-1-ylmethylene)picolinohydrazide is a compound of significant interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is a hydrazone derivative characterized by its naphthalene and picolinohydrazide components. The molecular structure allows for various interactions with biological targets, making it a candidate for further pharmacological exploration.
Anticancer Activity
Recent studies have highlighted the anticancer potential of hydrazone compounds, including this compound. These compounds have demonstrated the ability to induce apoptosis in cancer cells through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Compounds like this compound can induce ROS production, leading to oxidative stress and subsequent cell death in cancer cell lines such as HepG2 (human liver cancer) and HCT116 (colorectal cancer) .
- Caspase Activation : The activation of caspases, particularly caspase-3 and -8, has been observed, indicating that these compounds may trigger apoptotic pathways. In vitro studies show that certain metal complexes derived from hydrazones exhibit IC50 values ranging from 1.5 to 4.1 µM against various cancer cell lines, significantly more potent than their free ligand counterparts .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 | 3–5 | ROS generation, caspase activation |
| Cu(II) complex with hydrazone | HCT116 | 1.5–4.1 | Apoptosis via caspase-dependent pathway |
| Ni(II) complex with hydrazone | MCF-7 | 2–5 | Induction of chromatin condensation |
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity . Studies indicate that hydrazones can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 µg/mL |
| This compound | Escherichia coli | 40 µg/mL |
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability, correlating with increased ROS levels and activation of apoptotic markers .
- Antimicrobial Efficacy : Another study assessed the compound's efficacy against common pathogens. The results indicated a dose-dependent inhibition of bacterial growth, supporting its potential as an antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of hydrazones are highly dependent on substituents and aromatic systems. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Physicochemical and Material Properties
Table 2: Physicochemical Comparison
| Property | This compound | NBDH | N'-[(E)-(4-methylbenzylidene)acetohydrazide] |
|---|---|---|---|
| Solubility | Low in water, high in DMSO | Moderate in ethanol | High in chloroform |
| Melting Point | 215–220°C | 185–190°C | 198–202°C |
| Fluorescence | λₑₘ: 450 nm (quantum yield: 0.45) | Non-fluorescent | λₑₘ: 420 nm (quantum yield: 0.32) |
| logP | 3.2 | 4.1 | 2.8 |
- Optical Properties : The target compound’s fluorescence stems from its rigid, planar structure, enabling applications in sensors (e.g., pH or metal ion detection) .
- Crystal Structure: Intermolecular hydrogen bonds (D⋯A: 2.986 Å) stabilize its supramolecular assembly, contrasting with non-planar dodecane derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
